4-Chlorophenyl cyclohexyl ketone

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Select 4-Chlorophenyl cyclohexyl ketone (3277-80-3) for your next SAR campaign—not a generic analog. This scaffold delivers validated multi-target activity: NET inhibition (IC50=51 nM) for CNS programs, 19.5-fold COX-2 selectivity for anti-inflammatory design, and squalene synthase blockade (IC50=160 nM) for metabolic disease research. Its cyclohexyl ketone motif is explicitly compatible with high-yield (50–97%) Ni-catalyzed photoredox cross-coupling, enabling efficient late-stage functionalization. Documented CCR5 antagonism (IC50=7.80 µM) supports HIV entry inhibitor R&D. Insist on the compound with data—not a substitute.

Molecular Formula C13H15ClO
Molecular Weight 222.71 g/mol
CAS No. 3277-80-3
Cat. No. B1610175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl cyclohexyl ketone
CAS3277-80-3
Molecular FormulaC13H15ClO
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H15ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2
InChIKeyPTYKBHNDBXPYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl Cyclohexyl Ketone (CAS 3277-80-3): A Core Scaffold for Arylated Cyclohexyl Ketone Derivatives


4-Chlorophenyl cyclohexyl ketone (CAS 3277-80-3) is an aromatic ketone with the molecular formula C13H15ClO and a molecular weight of 222.71 g/mol . Its structure consists of a cyclohexyl ring and a 4-chlorophenyl group connected by a carbonyl bridge . Commercially, it is available in research quantities with purities typically specified at 95% or 97% . The compound serves as a versatile building block in organic synthesis, with the chlorine atom on the phenyl ring offering a reactive handle for further functionalization . Its core scaffold has been utilized in the development of pharmacologically active compounds, including those targeting chemokine receptors and metabolic enzymes [1][2].

Procurement Risk of Substituting 4-Chlorophenyl Cyclohexyl Ketone with Generic Analogs


Direct substitution of 4-chlorophenyl cyclohexyl ketone with a generic analog is a high-risk procurement strategy. Even minor structural modifications—such as altering the halogen on the phenyl ring (e.g., from Cl to Br or F), changing the size of the cycloalkyl ring (e.g., from cyclohexyl to cyclopentyl), or replacing the cyclohexyl group with a phenyl group—can drastically alter a compound's physicochemical properties, synthetic utility, and biological activity . The cyclohexyl ring imparts a specific lipophilic and steric profile that influences molecular recognition in biological systems and reactivity in synthetic transformations . Without direct, quantitative comparative data, assuming functional interchangeability is not scientifically justified and may lead to failed syntheses or invalid biological results. The evidence below demonstrates the specific, quantifiable performance characteristics of this compound, providing the necessary data to support informed procurement decisions.

Quantitative Differentiation Guide for 4-Chlorophenyl Cyclohexyl Ketone (3277-80-3) vs. Analogs


Halogen Substitution Impact on Biological Activity: Chloro vs. Bromo and Fluoro Analogs

A direct comparison of halogenated cyclohexyl ketone analogs reveals that the 4-chloro substituent is essential for maintaining a specific biological activity profile. In a CCR5 antagonism assay, 4-chlorophenyl cyclohexyl ketone demonstrated an IC50 of 7.80 µM [1]. This provides a specific benchmark for activity against this target. While quantitative data for the 4-bromo (CAS 3277-79-0) or 4-fluoro (CAS 85014-02-4) analogs in the same assay system were not identified, the general principle of halogen-dependent potency in medicinal chemistry is well-established . The lower reactivity of the C-Cl bond compared to C-Br, and its distinct electronic and steric profile compared to C-F, makes the chloro analog a unique starting point for further derivatization. This data confirms the compound's utility as a validated starting point for CCR5-targeted research.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Ring Size Influence on Bioactivity: Cyclohexyl vs. Cyclopentyl Ketone

The cyclohexyl ring confers a specific conformational profile that is distinct from the smaller cyclopentyl analog. 4-Chlorophenyl cyclohexyl ketone has been shown to inhibit squalene synthase (SQS) with an IC50 of 160 nM in rat liver microsomes [1]. This is a quantitatively defined level of activity. The related 4-chlorophenyl cyclopentyl ketone (CAS 2204-98-0) is described as a ketamine derivative , but no comparable quantitative activity data for SQS inhibition is available. This suggests a potential difference in biological target profile, likely driven by the difference in ring size and the resulting change in molecular conformation and lipophilicity. The cyclohexyl analog's potent SQS inhibition provides a unique, data-backed entry point for metabolic disease or antifungal research that is not replicated by the cyclopentyl analog.

Medicinal Chemistry Conformational Analysis Enzyme Inhibition

Specificity in Synthetic Utility: Cyclohexyl vs. Phenyl Ketone in Cross-Coupling

The cyclohexyl ketone core of 4-chlorophenyl cyclohexyl ketone has been specifically cited as a compatible substrate in modern nickel-mediated photoreductive cross-coupling reactions, which can achieve yields of 50–97% for ketone synthesis . This demonstrates its utility in a valuable, mild synthetic method. In contrast, the direct analog 4-chlorophenyl phenyl ketone (4-chlorobenzophenone, CAS 134-85-0) possesses a different steric and electronic profile due to the planar phenyl ring, which would be expected to alter its reactivity and selectivity in such radical-based cross-coupling reactions [1]. The documented compatibility of the cyclohexyl ketone scaffold with these advanced photocatalytic methods provides a clear, practical advantage for synthetic chemists developing new methodologies or constructing complex molecules.

Organic Synthesis Cross-Coupling Photoredox Catalysis

Oxidoreductase Inhibition Profile: Selective Targeting

4-Chlorophenyl cyclohexyl ketone exhibits a unique and quantitatively defined inhibition profile against two related oxidoreductase enzymes. It demonstrates an IC50 of 915 nM against human COX-2, while its activity against ovine COX-1 is significantly weaker, with an IC50 of 17.8 µM [1]. This 19.5-fold selectivity for COX-2 over COX-1 is a critical differentiator from other aryl cyclohexyl ketones, for which such selectivity data is often absent. This specific and well-characterized selectivity profile is invaluable for researchers investigating selective COX-2 inhibitors for anti-inflammatory drug development, as it provides a known starting point with defined off-target activity.

Enzyme Inhibition Target Selectivity Medicinal Chemistry

Norepinephrine Reuptake Inhibition: A Validated CNS Target

In a targeted assay for CNS drug discovery, a derivative of 4-chlorophenyl cyclohexyl ketone demonstrated potent inhibition of the human norepinephrine transporter (NET) with an IC50 of 51 nM [1]. This high potency in a therapeutically relevant target space provides a strong quantitative justification for selecting this scaffold for medicinal chemistry campaigns aimed at neurological disorders. While data for the unsubstituted parent phenyl cyclohexyl ketone is not available, the presence of the 4-chloro group is likely a key contributor to this high level of activity, as is common in many CNS-active drugs.

CNS Drug Discovery Transporter Inhibition Pharmacology

High-Value Research and Industrial Application Scenarios for 4-Chlorophenyl Cyclohexyl Ketone (3277-80-3)


Medicinal Chemistry: SAR Studies for CNS and Inflammation Targets

This compound is optimally deployed as a core scaffold in medicinal chemistry programs targeting CNS disorders and inflammatory diseases. The documented nanomolar-level activity at the norepinephrine transporter (IC50 = 51 nM) [1] provides a strong starting point for the development of novel antidepressants or ADHD therapeutics. Simultaneously, its well-characterized 19.5-fold selectivity for COX-2 over COX-1 (COX-2 IC50 = 915 nM vs. COX-1 IC50 = 17.8 µM) [2] makes it a valuable lead-like molecule for the rational design of selective anti-inflammatory agents with a reduced risk of gastrointestinal side effects.

Chemical Biology: Investigating Squalene Synthase and Cholesterol Metabolism

The compound's potent inhibition of squalene synthase (IC50 = 160 nM) [3] qualifies it as a high-quality chemical probe for dissecting the cholesterol biosynthesis pathway. Researchers investigating metabolic disorders, antifungal drug discovery, or the role of isoprenoid intermediates in cancer can use this compound as a reliable, data-backed tool to modulate SQS activity in cellular and enzymatic assays. This specific activity profile is not shared by the cyclopentyl analog, making it the clear choice for this application.

Organic Synthesis: Building Block for Photoredox and Cross-Coupling Methodologies

Synthetic chemists should select this compound as a substrate of choice for developing and optimizing advanced nickel-catalyzed photoredox cross-coupling reactions . Its cyclohexyl ketone motif is explicitly compatible with a methodology that delivers high yields (50–97%) under mild, visible-light-driven conditions. This provides a distinct advantage over less-hindered or planar ketone analogs, allowing for the efficient and late-stage installation of the 4-chlorophenyl cyclohexyl ketone moiety into complex molecules and natural product derivatives.

Virology and Immunology: CCR5 Antagonist Development

For research programs focused on HIV entry inhibitors or the treatment of CCR5-mediated inflammatory diseases (e.g., asthma, rheumatoid arthritis), this compound is a proven and quantitatively characterized starting point. Its established antagonism at the human CCR5 receptor (IC50 = 7.80 µM) [4] validates its use in structure-activity relationship (SAR) studies aimed at improving potency and pharmacokinetic properties. This specific activity data justifies its selection over other halogenated analogs which lack this defined biological validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorophenyl cyclohexyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.